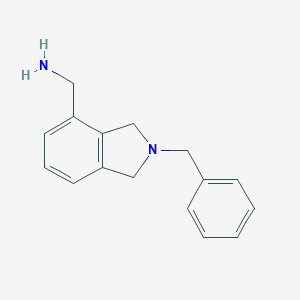

(2-Bencilisoindolin-4-YL)metanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Benzylisoindolin-4-YL)methanamine is an organic compound with the molecular formula C16H18N2

Aplicaciones Científicas De Investigación

(2-Benzylisoindolin-4-YL)methanamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylisoindolin-4-YL)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and phthalic anhydride.

Cyclization: The reaction between benzylamine and phthalic anhydride leads to the formation of an isoindoline intermediate.

Reduction: The intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield (2-Benzylisoindolin-4-YL)methanamine.

Industrial Production Methods

In an industrial setting, the production of (2-Benzylisoindolin-4-YL)methanamine may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2-Benzylisoindolin-4-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

Oxidation: Formation of oxidized isoindoline derivatives.

Reduction: Formation of reduced isoindoline derivatives.

Substitution: Formation of substituted isoindoline derivatives with various functional groups.

Mecanismo De Acción

The mechanism of action of (2-Benzylisoindolin-4-YL)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Isoindoline Derivatives: Compounds like isoindoline-1,3-dione and isoindoline-1,3-dicarboxylic acid.

Benzylamine Derivatives: Compounds such as N-benzyl-2-phenylethylamine and N-benzyl-2-methylpropylamine.

Uniqueness

(2-Benzylisoindolin-4-YL)methanamine is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its isoindoline core and benzylamine moiety make it a versatile compound for various applications in medicinal chemistry and material science.

Actividad Biológica

Overview of (2-Benzylisoindolin-4-YL)methanamine

(2-Benzylisoindolin-4-YL)methanamine is a compound belonging to the isoindoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Isoindolines are characterized by their bicyclic structure, which allows for various substitutions that can influence their pharmacological properties.

Anticancer Properties

Isoindoline derivatives have been studied for their potential anticancer effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : Some isoindoline derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : These compounds may cause cell cycle arrest at specific phases, preventing cancer cells from dividing.

Neuroprotective Effects

Studies have suggested that isoindoline derivatives may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Mechanisms include:

- Antioxidant Activity : They may scavenge free radicals, reducing oxidative stress in neuronal tissues.

- Modulation of Neurotransmitter Systems : Some isoindolines interact with neurotransmitter receptors, enhancing synaptic transmission and offering protective effects against neurotoxicity.

Antimicrobial Activity

Research has shown that certain isoindoline compounds possess antimicrobial properties. They can inhibit the growth of various bacterial strains, potentially through:

- Disruption of Bacterial Membranes : Isoindolines may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : Some studies indicate that these compounds can prevent biofilm formation in pathogenic bacteria.

Table: Summary of Biological Activities

Research Findings

Recent studies have focused on synthesizing and characterizing new isoindoline derivatives to enhance their biological activity. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the benzyl group or amine functionalities can significantly affect the potency and selectivity of these compounds against specific biological targets.

- In Vivo Studies : Animal studies are essential for evaluating the therapeutic potential and safety profiles of these compounds before clinical trials.

Propiedades

IUPAC Name |

(2-benzyl-1,3-dihydroisoindol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c17-9-14-7-4-8-15-11-18(12-16(14)15)10-13-5-2-1-3-6-13/h1-8H,9-12,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAZXMXGESTEHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600392 |

Source

|

| Record name | 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127169-00-0 |

Source

|

| Record name | 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.